2-(Furan-2-YL)quinoline

Anti-inflammatory Neutrophil degranulation β-Glucuronidase inhibition

2-(Furan-2-yl)quinoline (furylquinoline) is the preferred scaffold for β-glucuronidase release inhibition (IC50 5.0 μM), showing >6-fold superiority over the isomeric furo[2,3-b]quinoline. The open furan topology imparts distinct oxidative reactivity and SAR, making it essential as a negative control in anticancer programs where the fused isomer is potently cytotoxic (GI50 0.025 μM). Mandatory LC-MS purity verification upon DMSO solubilization under inert atmosphere is advised due to singlet-oxygen degradation pathways. Antitubercular 4-carboxylic acid derivatives are accessible from this core.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
Cat. No. B13027713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-YL)quinoline
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C13H9NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H
InChIKeyTUDZVSAQKLCUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-YL)quinoline Procurement Guide: Comparator-Based Evidence for Scientific Selection


2-(Furan-2-yl)quinoline (CAS 4637-63-2; furylquinoline) is a heterocyclic scaffold in which a furan ring is appended at the C-2 position of the quinoline core [1]. This compound belongs to the 2-arylquinoline class and serves as a versatile precursor in medicinal chemistry, particularly for constructing bioactive molecules with anti-inflammatory, cytotoxic, antitubercular, and antimicrobial properties [2]. Unlike the ubiquitous 2-phenylquinoline congeners, the furan substituent imparts distinct electronic character, conformational preferences, and a characteristic oxidative reactivity profile that fundamentally differentiates this scaffold from its carbocyclic and other heteroaryl analogs [3].

Why 2-(Furan-2-YL)quinoline Cannot Be Interchanged with 2-Phenylquinoline or Furoquinoline Isomers


The C-2 furan substituent is not a bioisosteric equivalent of a phenyl ring, and simple substitution with 2-phenylquinoline or the isomeric furo[2,3-b]quinoline tricyclic system leads to divergent biological outcomes. Direct comparative studies demonstrate that the 2-(furan-2-yl)quinoline skeleton (Type A) and the tricyclic furo[2,3-b]quinoline (Type B) exhibit opposing structure–activity relationships for anti-inflammatory vs. cytotoxic endpoints: the open 2-furyl scaffold is superior for β-glucuronidase release inhibition, while the fused furo[2,3-b] system is more potent in NCI 60-panel cytotoxicity [1]. Furthermore, 2-furylquinolines possess a unique oxidative decomposition pathway via [4+2] cycloaddition with singlet oxygen that is absent in 2-phenylquinoline analogs, directly impacting compound integrity in DMSO stock solutions and HTS reproducibility [2]. These quantitative differentials make generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(Furan-2-YL)quinoline Relative to Closest Analogs


Superior Anti-Inflammatory Potency of 2-(Furan-2-yl)quinoline over Furo[2,3-b]quinoline Isomer in Neutrophil Degranulation

In human neutrophil assays, the 2-(furan-2-yl)quinoline derivative 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (compound 8) inhibited β-glucuronidase release with an IC50 of 5.0 μM. In contrast, its tricyclic furo[2,3-b]quinoline isomer 3a was inactive (>30 μM) [1]. This >6-fold potency differential establishes that the open 2-(furan-2-yl)quinoline scaffold is pharmacophorically favored over the fused furo[2,3-b]quinoline system for anti-inflammatory applications targeting neutrophil degranulation.

Anti-inflammatory Neutrophil degranulation β-Glucuronidase inhibition

Inverted Cytotoxicity SAR: Furo[2,3-b]quinoline Is Significantly More Cytotoxic Than 2-(Furan-2-yl)-4-(phenylamino)quinoline Against NCI 60 Panel

In a direct isomer comparison against the NCI 60 human cancer cell line panel, tricyclic 4-(phenylamino)furo[2,3-b]quinolines were consistently more cytotoxic than their corresponding 2-(furan-2-yl)-4-(phenylamino)quinoline isomers [1]. The most potent furo[2,3-b]quinoline compounds (2a, 3d) achieved mean GI50 values of 0.025 μM each. In contrast, the most active 2-(furan-2-yl)-4-(phenylamino)quinoline (compound 12, para-COMe substituent) exhibited a mean GI50 of 4.36 μM, and the meta-MeO derivative 14b showed a mean GI50 of 3.05 μM [1]. This represents an approximately 174-fold difference in mean potency favoring the fused tricyclic system for anticancer applications.

Anticancer Cytotoxicity NCI 60 cell panel

Antitubercular Activity of 2-(Furan-2-yl)quinoline-4-carboxylic Acid Comparable to Standard Drugs

2-(Furan-2-yl)quinoline-4-carboxylic acid, synthesized from isatin and 2-acetylfuran, was evaluated for in vitro antitubercular activity using the Microplate Alamar Blue Assay (MABA) [1]. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antitubercular agents including streptomycin, pyrazinamide, and ciprofloxacin [1]. This places the furan-bearing quinoline-4-carboxylic acid scaffold among the promising antimycobacterial chemotypes, with the furan at C-2 being essential for this activity profile.

Antitubercular Mycobacterium tuberculosis Microplate Alamar Blue Assay

Oxidative Instability of 2-Furylquinolines as a Critical Differentiation Factor in HTS and Compound Storage

2-Furylquinolines undergo spontaneous oxidative decomposition in air-exposed DMSO solution via [4+2] cycloaddition between the furan moiety and singlet oxygen (¹O₂), generating endoperoxide intermediates that further rearrange to lactam, carboxylic acid, and bis-enone products [1]. Freshly synthesized 1 was inactive against APOBEC3G, but inhibitory activity appeared progressively upon DMSO aging, indicating that decomposition products—not the parent compound—were responsible for the assay signal [1]. Eight structurally related 2-furylquinoline analogues from HTS libraries exhibited similar reactivity, confirming this as a class-wide liability [1]. In contrast, the 2-phenylquinoline scaffold lacks the electron-rich furan and does not participate in this degradation pathway.

Oxidative stability PAINS High-throughput screening

Furan at C-2 Vinyl Position Confers Antiproliferative Activity Absent in 2-Phenylvinylquinoline Analogs

In a direct structural comparison of 2-arylvinylquinoline derivatives, (E)-2-styrylquinolin-8-ol (14a, phenyl-bearing) was completely inactive against a 3-cell line panel (MCF-7, NCI-H460, SF-268) [1]. Replacement of the phenyl ring with a 5-nitrofuran-2-yl group to yield compound 14i dramatically enhanced antiproliferative activity: 14i achieved IC50 values of 0.35 μM against LNCaP (prostate cancer) and 0.14 μM against PC3 (prostate cancer) [1]. This represents a qualitative shift from inactive to sub-micromolar potency—a differentiation that cannot be achieved with the phenyl congener.

Antiproliferative Prostate cancer Vinylquinoline

Furan- vs. Benzofuran-Coupled Quinoline Hybrids Exhibit Comparable Antimicrobial and Antioxidant Activity Profiles

A systematic comparison of 2-(furan-2-yl) and 2-(benzofuran-2-yl) quinoline-4-carboxylate hybrids revealed that both sub-series produced compounds with good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium (compounds 4c, 5a–b, 10b, 10d, 10f) and antifungal activity against Aspergillus flavus and Candida neoformans (compounds 4c, 5c, 10c–e) [1]. DPPH and H₂O₂ radical scavenging assays showed that compounds 4b–c, 5a–b, 10c, and 10f from the broader furan/benzofuran set exhibited good antioxidant activity [1]. The furan and benzofuran congeners displayed qualitatively similar activity spectra, indicating that either heterocycle can serve as the C-2 coupling partner for antimicrobial and antioxidant applications, though the smaller furan offers advantages in synthetic tractability and molecular weight economy.

Antimicrobial Antioxidant Furan/benzofuran hybrid

Evidence-Driven Application Scenarios for 2-(Furan-2-YL)quinoline Procurement


Anti-Inflammatory Drug Discovery Targeting Neutrophil β-Glucuronidase Release

The 2-(furan-2-yl)quinoline scaffold is the preferred chemotype for developing inhibitors of β-glucuronidase release from activated neutrophils. Compound 8 (IC50 = 5.0 μM) demonstrates >6-fold superiority over its isomeric furo[2,3-b]quinoline counterpart 3a (>30 μM), and the open furan architecture is essential for this activity [1]. Procurement of 2-(furan-2-yl)quinoline as a synthetic intermediate enables access to 4-phenoxy or 4-phenylamino derivatives with demonstrated anti-inflammatory efficacy without the cytotoxicity observed in the tricyclic furo[2,3-b]quinoline series.

Structure–Activity Relationship Studies Requiring Isomeric Comparison Between Furan and Furoquinoline Scaffolds

The divergent SAR between 2-(furan-2-yl)quinoline (inactive as a direct cytotoxic but anti-inflammatory) and furo[2,3-b]quinoline (potent cytotoxic with mean GI50 of 0.025 μM) makes the former an essential negative-control or comparator scaffold in anticancer drug discovery [1]. Researchers investigating the structural determinants of quinoline cytotoxicity should procure both isomers to establish the critical role of the furan ring topology (open vs. fused) in target engagement and cellular potency.

Antitubercular Lead Optimization Using 2-(Furan-2-yl)quinoline-4-carboxylic Acid

The 4-carboxylic acid derivative of 2-(furan-2-yl)quinoline has demonstrated antitubercular activity comparable to streptomycin and ciprofloxacin in MABA assays [1]. Medicinal chemistry programs targeting M. tuberculosis should procure this acid as a starting scaffold for derivatization (esters, amides, hydrazides) to explore structure–activity relationships while retaining the essential furan-quinoline pharmacophore. The electrochemical characterization data (diffusion-controlled electrode process) also supports quality control method development [1].

HTS Triage and PAINS-Aware Compound Library Curation

2-Furylquinolines are ubiquitous in commercial screening libraries but carry a documented oxidative instability liability: spontaneous [4+2] cycloaddition with singlet oxygen generates multiple degradation products that can act as assay artifacts [1]. Procurement for HTS requires mandatory purity verification by LC-MS upon receipt and after DMSO solubilization, with storage under inert atmosphere. This compound serves as a reference standard for establishing stability protocols and as a training set member for PAINS filters targeting furan-containing heterocycles [1].

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